(S)-(+)-2-Amino-3-methylbutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZZAIIGWFLONA-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426446 | |
| Record name | (S)-(+)-3-Methyl-2-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22526-46-1 | |
| Record name | 1,2-Dimethylpropylamine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022526461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-3-Methyl-2-butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Amino-3-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,2-DIMETHYLPROPYLAMINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32QJA2ZJ2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of Chiral Amines in Enantioselective Synthesis and Pharmaceutical Sciences
Chiral amines are organic compounds that are indispensable in modern chemistry, particularly in the realms of enantioselective synthesis and the development of pharmaceuticals. sigmaaldrich.comsigmaaldrich.com Their significance stems from their unique three-dimensional structures, existing as non-superimposable mirror images called enantiomers. This property, known as chirality, is a fundamental aspect of many biological molecules and their interactions.
In enantioselective synthesis, the goal is to produce a single, desired enantiomer of a chiral molecule. Chiral amines are widely employed as resolving agents to separate racemic mixtures (equal mixtures of both enantiomers) of acids. sigmaaldrich.comsigmaaldrich.com They can also act as chiral auxiliaries or building blocks, guiding the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other. nih.gov Furthermore, they serve as chiral bases in enantioselective deprotonation reactions. sigmaaldrich.comsigmaaldrich.com The development of new and efficient methods for the enantioselective synthesis of chiral amines, such as asymmetric hydrogenation, is a major focus of current research. nih.govacs.orgnih.gov
The pharmaceutical industry heavily relies on chiral amines, with an estimated 40-45% of small-molecule drugs containing a chiral amine fragment. nih.govresearchgate.net The specific stereochemistry of a drug molecule is often critical to its pharmacological activity. Different enantiomers of a drug can exhibit vastly different therapeutic effects, with one being beneficial while the other might be inactive or even harmful. ontosight.ai Therefore, the ability to synthesize single-enantiomer drugs is of paramount importance for safety and efficacy. ontosight.ai
The Role of S + 2 Amino 3 Methylbutane As a Fundamental Chiral Building Block
(S)-(+)-2-Amino-3-methylbutane, a specific chiral amine, serves as a crucial chiral building block in organic synthesis. sigmaaldrich.comsigmaaldrich.com Its defined stereochemistry makes it a valuable starting material for the creation of more complex chiral molecules.
A notable application of this compound is in the synthesis of Diazoxide BPDZ-44. sigmaaldrich.comsigmaaldrich.com This compound is a tissue-selective ATP-sensitive potassium channel opener, which plays a role in processes like insulin (B600854) release and muscle contractility. sigmaaldrich.comsigmaaldrich.com The synthesis of BPDZ-44 utilizes this compound in a key step, highlighting the importance of this specific chiral amine in accessing biologically active molecules. sigmaaldrich.comsigmaaldrich.com
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 22526-46-1 |
| Molecular Formula | C₅H₁₃N |
| Molecular Weight | 87.17 g/mol |
| Boiling Point | 85 °C |
| Density | 0.746 g/cm³ |
| Optical Purity | ≥99% enantiomeric excess |
| Appearance | Liquid |
Data sourced from multiple references. biosynth.comsigmaaldrich.comsigmaaldrich.com
Overview of Current Research Trends on Chiral Amino Compounds
Asymmetric Synthesis Approaches
Asymmetric synthesis provides the most direct and efficient pathways to enantiopure chiral amines like (S)-(+)-2-Amino-3-methylbutane. acs.org These methods can be broadly classified into biocatalytic and chemocatalytic strategies, both of which have seen significant advancements in recent years.
Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical catalysis for the synthesis of chiral amines. diva-portal.orgucl.ac.uk Enzymes, with their inherent stereoselectivity, offer a highly efficient means to produce enantiomerically pure compounds under mild reaction conditions. ucl.ac.uk Transaminases, in particular, have been extensively studied and applied in the synthesis of chiral amines. diva-portal.orgworktribe.com
One of the most effective biocatalytic methods for synthesizing chiral amines is the asymmetric synthesis from prochiral ketones catalyzed by ω-transaminases (ω-TAs). tdx.catmdpi.com This process involves the transfer of an amino group from a donor molecule, such as L-alanine or isopropylamine (B41738), to a ketone substrate. tdx.catresearchgate.net The reaction equilibrium can sometimes be unfavorable; however, strategies such as using a co-product removal system, like pyruvate (B1213749) decarboxylase, can shift the equilibrium towards the desired amine product. tdx.cat
Dynamic kinetic resolution (DKR) is another powerful strategy that combines a highly enantioselective enzyme with an in-situ racemization of the substrate. nih.gov This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. nih.gov While the application of DKR to amines has been limited by the availability of suitable racemization methods, fully biocatalytic systems are being developed. nih.gov
| Enzyme System | Substrate | Product | Key Features |
| ω-Transaminase (ω-TA) | Prochiral Ketone | This compound | High enantioselectivity, mild reaction conditions. mdpi.com |
| ω-TA with Pyruvate Decarboxylase | Prochiral Ketone | This compound | Equilibrium shift towards product formation. tdx.cat |
| Enantiocomplementary Transaminases | Racemic Amine | Enantiopure Amine | Biocatalytic racemization for dynamic kinetic resolution. nih.gov |
Despite the natural selectivity of enzymes, their application can be limited by factors such as substrate scope, stability, and catalytic efficiency. worktribe.com Directed evolution has emerged as a powerful tool to tailor enzymes for specific industrial applications. nih.govdiva-portal.org This process involves iterative rounds of mutagenesis and screening to identify enzyme variants with improved properties. diva-portal.org
Through directed evolution, transaminases have been engineered to exhibit enhanced stereoselectivity, increased activity towards non-natural substrates, and improved stability under process conditions. nih.govresearchgate.net For instance, researchers have successfully evolved transaminases with significantly increased specific activity for the synthesis of key chiral amine intermediates for pharmaceuticals. researchgate.net This approach not to only expands the applicability of biocatalysis but also provides more efficient and sustainable routes to valuable chiral amines. nih.gov
Alongside biocatalysis, chemo-catalytic methods, including organocatalysis and transition-metal catalysis, offer versatile and powerful tools for the asymmetric synthesis of chiral amines. rsc.orgrsc.org
Asymmetric reductive amination (ARA) is a highly straightforward and atom-economical method for the synthesis of chiral amines from readily available ketones and an amine source. liv.ac.ukrsc.org This one-pot reaction typically involves the in-situ formation of an imine or enamine intermediate, which is then asymmetrically reduced by a chiral catalyst. liv.ac.uk
Transition metals such as iridium, rhodium, and ruthenium, complexed with chiral ligands, are commonly employed as catalysts in these reactions. nih.govresearchgate.net These systems have demonstrated broad substrate scope and high enantioselectivities for the synthesis of a wide range of chiral amines. rsc.orgresearchgate.net Recent advancements have also seen the emergence of more sustainable iron, cobalt, and nickel-based catalysts. researchgate.net
| Catalyst System | Reducing Agent | Key Features |
| Iridium/Chiral Phosphine (B1218219) Ligands | H₂ | High efficiency and enantioselectivity for a broad range of substrates. acs.org |
| Rhodium/Chiral Phosphine Ligands | H₂ | Effective for the synthesis of various chiral amines. nih.gov |
| Ruthenium/Chiral Diamine Ligands | H₂ | Used in the asymmetric hydrogenation of imines. alfachemic.com |
| Chiral Phosphoric Acids | Hantzsch Esters | Organocatalytic approach for reductive amination. researchgate.net |
The field of asymmetric catalysis is continuously evolving, with ongoing research focused on the development of novel and more efficient catalytic systems. frontiersin.orgnih.gov This includes the design of new chiral ligands, the exploration of new catalytic mechanisms, and the application of new technologies such as flow chemistry. researchgate.net
Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant attention as a complementary approach to metal catalysis. rsc.orgmdpi.com Chiral primary and secondary amines, thioureas, and phosphoric acids have all been successfully employed as organocatalysts in a variety of asymmetric amination reactions. rsc.orgresearchgate.net These catalysts often offer advantages in terms of cost, stability, and low toxicity.
Furthermore, the combination of different catalytic strategies, such as the integration of biocatalysis with chemocatalysis in cascade reactions, is a promising area of research that holds the potential to unlock even more efficient and complex molecular transformations. acs.org
Chemoenzymatic Synthetic Routes for this compound
Chemoenzymatic routes provide an effective and environmentally conscious alternative to traditional chemical synthesis for producing enantiopure this compound. These methods primarily utilize enzymes, such as transaminases, to achieve high stereoselectivity under mild reaction conditions. nih.gov Two principal strategies are employed: asymmetric synthesis from a prochiral ketone and kinetic resolution of a racemic amine mixture.
Asymmetric Synthesis via Transamination
The most direct chemoenzymatic route is the asymmetric synthesis from a prochiral ketone, 3-methyl-2-butanone. This transformation is catalyzed by ω-transaminases (ω-TAs), a class of pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes. mbl.or.kr These enzymes facilitate the transfer of an amino group from an amino donor to the ketone substrate with high enantioselectivity.
The reaction mechanism involves two main stages:
Reductive Amination: The PLP cofactor, bound to a lysine (B10760008) residue in the enzyme's active site, is first replaced by an amino donor, forming an external aldimine. mbl.or.kr
Oxidative Deamination: The amino group is then transferred to the ketone substrate (3-methyl-2-butanone), generating the chiral amine product, this compound, and a ketone co-product. mbl.or.kr
(S)-selective transaminases are specifically chosen to yield the desired (S)-enantiomer with high enantiomeric excess, often exceeding 99%. google.com The use of inexpensive amino donors like isopropylamine or L-alanine makes this process economically viable. google.com Asymmetric synthesis is highly efficient as it can theoretically convert 100% of the prochiral substrate into the desired single enantiomer product. mbl.or.kr
Kinetic Resolution
Kinetic resolution is another established chemoenzymatic strategy for obtaining this compound. This method starts with a racemic mixture of 2-amino-3-methylbutane. An (S)-selective enzyme, such as a transaminase or a lipase, preferentially catalyzes a reaction on the (S)-enantiomer, leaving the (R)-enantiomer unreacted. mbl.or.krnih.gov
For instance, an (S)-selective ω-transaminase can be used in a deamination reaction, converting (S)-2-amino-3-methylbutane to its corresponding ketone, 3-methyl-2-butanone. nih.gov This allows for the separation of the remaining, enantiomerically enriched (R)-amine. While effective, a standard kinetic resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer. nih.gov Lipase-catalyzed kinetic resolution, which involves the selective acylation of one enantiomer, is also a widely documented method for resolving racemic amines. nih.govwikipedia.org
Optimization of Reaction Conditions and Process Parameters
To maximize the efficiency, yield, and enantioselectivity of the chemoenzymatic synthesis of this compound, careful optimization of reaction conditions and process parameters is essential. Key factors include temperature, pH, substrate and enzyme concentrations, and reaction time. nih.gov Methodologies like Response Surface Methodology (RSM) are often employed for systematic optimization of these interdependent variables. nih.govmdpi.com
Key Optimization Parameters for Transaminase-Catalyzed Synthesis
| Parameter | Optimal Range/Condition | Rationale and Research Findings |
|---|---|---|
| Enzyme | (S)-Transaminase | (S)-selective transaminases, such as those from Bacillus or E. coli, are used to ensure the production of the desired L-isomer with high enantiomeric purity (>99% ee). google.com |
| pH | 7.5 | Transaminase activity is highly pH-dependent. A pH of 7.5 is commonly reported as optimal for maintaining enzyme stability and catalytic function. google.com |
| Temperature | 30-50°C | Temperature affects both the reaction rate and enzyme stability. While higher temperatures can increase initial rates, they can also lead to rapid enzyme degradation. psu.edu A range of 30-40°C is typical for maintaining enzyme activity over the course of the reaction. google.comnih.gov |
| Co-factor | Pyridoxal 5'-phosphate (PLP) | PLP is an essential co-factor for transaminase activity. It is typically added to the reaction mixture at a concentration of around 0.2 mM to ensure the enzyme is in its active holoenzyme form. google.com |
| Amino Donor | Isopropylamine, L-alanine | An inexpensive and readily available amino donor is used in excess to drive the reaction equilibrium towards product formation. google.com |
| Stirring Speed | ~350 rpm | Adequate mixing is necessary to ensure homogeneity and overcome mass transfer limitations, especially in heterogeneous systems with immobilized enzymes. nih.gov |
The interplay between temperature, reaction rate, and enzyme stability is a critical consideration. As illustrated in studies on gas-phase enzymatic catalysis, increasing the temperature can boost initial productivity, but this often comes at the cost of long-term enzyme stability.
Effect of Temperature on Space-Time Yield (STY) and Enzyme Stability
| Temperature (°C) | Initial STY (g/L/d) | Enzyme Stability |
|---|---|---|
| 40 | Moderate | High (Half-life increased 40-fold with stabilizers) psu.edu |
| 50 | 107 | Moderate (Optimal balance of rate and stability) psu.edu |
This data is based on a representative enzymatic gas-phase reaction and illustrates the general principle of temperature optimization. psu.edu
Chromatographic Enantioseparation Methods
Chromatographic techniques, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), stand as the cornerstone for the effective enantioseparation of this compound. These methods leverage chiral stationary phases to differentiate between the enantiomers.
Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations due to its speed, efficiency, and reduced environmental impact, primarily using supercritical carbon dioxide as the main component of the mobile phase. researchgate.netchromatographyonline.com This method is well-suited for the analysis of chiral amines like this compound, especially after derivatization. researchgate.netresearchgate.net
The success of SFC in resolving enantiomers is highly dependent on the selection of the Chiral Stationary Phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are the most commonly used for chiral SFC due to their broad applicability and robustness. chromatographyonline.comafmps.be
In a specific study aimed at developing a general method for chiral amine analysis, several CSPs were screened for their ability to separate the imine derivative of 2-amino-3-methylbutane. The research identified that Chiralpak AD-3 (amylose-based) and Chiralcel OZ-3 were particularly effective, providing baseline enantioseparation. researchgate.netresearchgate.net The elution order observed indicated that the imine formed from the (S)-amine, in this case, this compound, has a more favorable interaction with the chiral stationary phase, causing it to elute after the (R)-enantiomer. researchgate.netresearchgate.net Other research has also highlighted the advantages of crown ether-based CSPs, like Crownpak® CR-I (+), which have shown superior performance in resolving primary amine racemates compared to several polysaccharide-based columns under specific conditions. wiley.com
Table 1: Evaluated Chiral Stationary Phases for SFC Separation of Derivatized 2-Amino-3-methylbutane Data derived from a study on hydroxypyridyl imine derivatives of chiral amines. researchgate.netresearchgate.net
| Chiral Stationary Phase (CSP) | Selector Type | Result for Derivatized Amine |
|---|---|---|
| Chiralpak AD-3 | Amylose-based | Effective, Baseline Separation |
| Chiralcel OZ-3 | Effective, Baseline Separation | |
| Chiralpak AS-3 | Amylose-based | Screened |
| Chiralpak IA | Amylose-based (immobilized) | Screened |
| Chiralpak IB | Amylose-based (immobilized) | Screened |
| Chiralpak IC | Cellulose-based (immobilized) | Screened |
| Chiralpak IE | Amylose-based (immobilized) | Screened |
| Chiralpak IF | Amylose-based (immobilized) | Screened |
| Chiralcel OD-3 | Cellulose-based | Screened |
| Chiralcel OJ-3 | Cellulose-based | Screened |
| Lux Amylose-2 | Amylose-based | Screened |
| Lux Cellulose-4 | Cellulose-based | Screened |
The composition of the mobile phase, particularly the choice and concentration of the organic modifier, is a critical parameter in SFC that significantly influences retention and selectivity. chromatographyonline.comafmps.be Protic organic solvents like methanol, ethanol (B145695), and isopropanol (B130326) are commonly added to the CO2 mobile phase to increase its solvent strength and interact with the stationary phase. chromatographyonline.com These modifiers can deactivate active silanol (B1196071) sites on the silica (B1680970) support, improving peak shape and enhancing selectivity through interactions like hydrogen bonding. chromatographyonline.com
For the analysis of basic compounds like amines on polysaccharide CSPs, a basic additive is often required. wiley.com Conversely, crown ether phases typically necessitate an acidic additive. wiley.com In the successful separation of the derivatized 2-amino-3-methylbutane on a Chiralpak AD-3 column, an isocratic mobile phase was employed. researchgate.netresearchgate.net The conditions were optimized to 5% of a polar modifier in 95% CO2. The modifier itself was a solution of isopropanol containing 25 mM isobutylamine, which served as a basic additive to ensure good peak shape and resolution. researchgate.netresearchgate.net
Table 2: Optimized SFC Mobile Phase for Derivatized 2-Amino-3-methylbutane Analysis Source: Joyce, L. A., et al. (2016). The Journal of Organic Chemistry. researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-3 (4.6 x 150 mm, 3 µm) |
| Mobile Phase | Isocratic |
| Composition | 5% Polar Modifier / 95% CO2 |
| Polar Modifier | 25 mM Isobutylamine in Isopropanol |
| Flow Rate | 3 mL/min |
| Temperature | 40°C |
| Backpressure | 150 bar |
Direct analysis of underivatized primary amines can be challenging. researchgate.net Derivatization is a powerful strategy to improve chromatographic performance and detection sensitivity. A notable strategy for chiral amines, including 2-amino-3-methylbutane, involves reaction with 3-hydroxypyridine-2-carboxaldehyde (B112167) (HCA). researchgate.netresearchgate.netacs.org
This reaction rapidly forms a stable hydroxypyridyl imine derivative in high yield. researchgate.netacs.org This derivatization offers several advantages for SFC analysis. Firstly, it introduces a strong chromophore, allowing for robust UV detection. Secondly, and more importantly, the resulting imine is also active in circular dichroism (CD), enabling the use of an SFC-CD detector to determine the absolute configuration of the eluting enantiomers. researchgate.netresearchgate.net For the series of amines studied, the derivative of the (R)-enantiomer generally eluted first, which was instrumental in assigning the stereochemistry of the separated peaks. researchgate.netresearchgate.net This approach highlights how derivatization can create readily analyzable compounds that enhance chromatographic separation and aid in stereochemical characterization. researchgate.netacs.org
High-Performance Liquid Chromatography (HPLC) for Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is a well-established and robust method for chiral analysis. The direct approach, which utilizes a chiral stationary phase (CSP), is the most common strategy for separating enantiomers. chromatographyonline.com
The selection of an appropriate chiral column is the most critical step in developing an HPLC method for enantioseparation. Polysaccharide-based columns are widely used and have proven effective for a broad range of chiral compounds, including amines. yakhak.org
Chiralpak AD: Columns based on amylose tris(3,5-dimethylphenylcarbamate), such as Chiralpak AD-H, have demonstrated excellent performance in resolving chiral amines. yakhak.org For acidic compounds, trifluoroacetic acid is often added to the mobile phase, while basic compounds may require an additive like diethylamine. chromatographyonline.com
Chiralcel OD-H: This column, featuring a cellulose tris(3,5-dimethylphenylcarbamate) selector, is frequently a column of choice for separating chiral amines. yakhak.orgpubcompare.airesearchgate.net Studies have shown it can provide superior or complementary selectivity to amylose-based phases for certain amines. yakhak.org It is compatible with standard normal-phase mobile phases like hexane/isopropanol. chromatographyonline.com
Nucleocel Alpha S: This CSP has also been utilized in chiral separations. For instance, it has been used to determine the enantiomeric excess of products in reactions where the chirality was induced by a synthesized ligand. rsc.org It has also been applied to the separation of stereoisomers of pesticides. researchgate.net
Method development for the chiral HPLC analysis of this compound would typically involve screening these and other columns with various mobile phase compositions (e.g., different ratios of n-hexane and alcohols like ethanol or isopropanol) to find the optimal conditions for resolution and peak shape. chromatographyonline.com The derivatization strategy using HCA is also applicable to HPLC, potentially enhancing detection and separation. researchgate.net
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | AMB |
| 3-hydroxypyridine-2-carboxaldehyde | HCA |
| Carbon Dioxide | CO2 |
| Isopropanol | iPrOH |
| Isobutylamine | iBuNH2 |
| Methanol | MeOH |
| Ethanol | EtOH |
| n-Hexane | |
| Diethylamine | |
| Trifluoroacetic Acid | TFA |
Optimization of Eluent Systems for Resolution
The successful separation of the enantiomers of 2-amino-3-methylbutane hinges on the meticulous optimization of the eluent system in chiral chromatography. Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for resolving chiral amines, with the composition of the mobile phase playing a pivotal role in achieving baseline separation. researchgate.netafmps.be
In reversed-phase HPLC, a common approach involves the use of a chiral mobile phase additive. For instance, a mobile phase comprising a chiral solvent like s-Dodecylcarbonylvaline in tetrahydrofuran (B95107) (THF) and water, with the pH adjusted using a buffering agent, can be employed to separate enantiomeric amines on a conventional C18 column. google.com The elution order of the enantiomers can sometimes be reversed by manipulating the chiral mobile phase composition. google.com Gradient elution methods, where the proportion of the mobile phase components is varied over time, are often utilized to enhance separation efficiency. google.com
Supercritical fluid chromatography (SFC) has emerged as a preferred method for chiral separations due to its speed, efficiency, and reduced use of toxic organic solvents. chromatographyonline.comchromatographyonline.com In SFC, carbon dioxide is the primary mobile phase component, mixed with a polar co-solvent, often an alcohol like methanol, ethanol, or isopropanol. researchgate.netresearchgate.net The choice and concentration of the co-solvent, as well as the presence of additives, significantly influence the enantioselectivity. For the separation of derivatized 2-amino-3-methylbutane, a mobile phase consisting of a low percentage of a polar modifier (e.g., isopropanol with isobutylamine) in CO2 has proven effective on a Chiralpak AD-3 column. researchgate.net The optimization process involves screening different co-solvents and their concentrations to find the ideal conditions for baseline resolution. researchgate.netresearchgate.net
The following table summarizes typical eluent systems used for the chiral resolution of amine derivatives, including those structurally similar to 2-amino-3-methylbutane.
| Chromatographic Technique | Stationary Phase | Mobile Phase Components | Application |
| HPLC | Reversed-Phase C18 | s-Dodecylcarbonylvaline, THF, Water, Buffer | Separation of enantiomeric amines google.com |
| SFC | Chiralpak AD-3 | Isopropanol, Isobutylamine, CO2 | Separation of derivatized chiral amines researchgate.net |
| SFC | Polysaccharide-based | CO2, Alcohol (Methanol, Ethanol, etc.) | General chiral amine separations researchgate.net |
Interactive Data Table: Eluent System Optimization Users can filter by chromatographic technique to see relevant mobile phase components.
Spectroscopic and Chiroptical Methods for Absolute Configuration and Enantiomeric Purity
Beyond chromatographic separation, spectroscopic and chiroptical methods are indispensable for unequivocally determining the absolute configuration and enantiomeric purity of this compound.
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com This differential absorption, or CD signal, is exquisitely sensitive to the three-dimensional arrangement of atoms and can be used to assign the absolute configuration of a chiral compound. chiralabsxl.com
For a chiral amine like this compound, direct CD analysis may be challenging if the molecule lacks a suitable chromophore that absorbs in an accessible region of the UV-Vis spectrum. researchgate.netnih.gov To overcome this, the amine is often derivatized with a chromophoric reagent to introduce a strong, CD-active reporter group. columbia.edu The sign and intensity of the resulting CD signal, particularly the Cotton effect, can then be correlated with the absolute configuration of the original amine. nih.govcolumbia.edu
A common strategy involves reacting the amine with a reagent that induces a predictable CD signal upon binding. For example, derivatization with 3-hydroxypyridine-2-carboxaldehyde to form an imine introduces a chromophore that allows for chiroptical analysis. researchgate.net By comparing the observed CD spectrum to that of derivatives of known absolute configuration, the stereochemistry of the unknown amine can be confidently assigned. chiralabsxl.comnih.gov In many cases, a consistent elution order is observed in chromatography for a series of related chiral amine derivatives, which further aids in the assignment of absolute configuration. researchgate.net
The following table illustrates the correlation between the sign of the Cotton effect and the absolute configuration for a series of derivatized chiral amines.
| Derivatized Amine | Absolute Configuration | Sign of Cotton Effect |
| Imine derivative of (R)-amine | R | Typically Positive |
| Imine derivative of (S)-amine | S | Typically Negative |
Interactive Data Table: CD Signal Correlation Users can filter by absolute configuration to see the corresponding sign of the Cotton effect.
The hyphenation of chromatographic separation with CD detection (SFC-CD and HPLC-CD) provides a powerful tool for the online analysis of chiral compounds. researchgate.netnih.gov This combination allows for the simultaneous separation of enantiomers and the acquisition of their individual CD spectra. nih.gov This is particularly advantageous as it provides both quantitative information on the enantiomeric ratio and qualitative information for the assignment of absolute configuration in a single experiment. nih.govnih.gov
In an SFC-CD system, after the enantiomers are separated on a chiral column, they pass through a high-pressure flow cell in the CD detector. researchgate.net The detector records the CD and UV absorbance simultaneously, providing real-time chiroptical data for each eluting peak. chromatographyonline.com This technique has been successfully applied to the analysis of derivatized 2-amino-3-methylbutane, where the online CD detection confirmed the elution order and absolute configuration of the enantiomers. researchgate.net The signal-to-noise ratio in HPLC-CD can be enhanced using techniques like Hadamard encoded multiplexing, which is beneficial for analyzing samples with low concentrations. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and with the aid of chiral auxiliaries, it becomes a powerful method for determining enantiomeric purity and analyzing the configuration of chiral molecules. rsc.orgresearchgate.net
Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that interact non-covalently with the enantiomers of a chiral analyte to form transient diastereomeric complexes. researchgate.netresearchgate.net These diastereomeric complexes have different NMR spectra, resulting in separate signals for the two enantiomers of the analyte. researchgate.net The integration of these signals allows for the direct determination of the enantiomeric excess (ee). semanticscholar.org
For primary amines like this compound, crown ethers are particularly effective CSAs. acs.orgacs.org (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid is a commercially available and widely used CSA for the chiral discrimination of protonated primary amines. acs.orgacs.org The amine is protonated by a carboxylic acid group on the crown ether, and the resulting ammonium (B1175870) ion forms hydrogen bonds with the oxygen atoms of the crown ether, leading to the formation of a stable complex. acs.orgresearchgate.net
The enantiomeric discrimination is observed as a chemical shift difference (ΔΔδ) between the signals of the two enantiomers in the ¹H NMR spectrum. nih.gov For example, in the presence of an equimolar amount of (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, the α-proton signals of alanine (B10760859) enantiomers were observed to have a chemical shift difference of 0.10 ppm in methanol-d4. nih.gov Similar discrimination is expected for 2-amino-3-methylbutane. The addition of ytterbium(III) nitrate (B79036) can sometimes enhance this enantiomeric discrimination. acs.orgnih.gov
The following table presents data on the chemical shift differences observed for various amines in the presence of a chiral solvating agent.
| Analyte | Chiral Solvating Agent | Observed Chemical Shift Difference (ΔΔδ) |
| Alanine | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | 0.10 ppm (α-proton) nih.gov |
| Alanine Methyl Ester | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | 0.11 ppm (α-proton) nih.gov |
| 1,2-diphenylethylenediamine | (S)-BINOL derivative | Well-resolved resonance peaks rsc.org |
Interactive Data Table: NMR with Chiral Solvating Agents Users can filter by analyte to see the corresponding CSA and observed chemical shift difference.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity and Configurational Analysis
Diastereomeric Derivatization Approaches for NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. To distinguish between enantiomers, which have identical NMR spectra, chiral derivatizing agents (CDAs) are employed to convert the enantiomeric pair into diastereomers. These diastereomers exhibit distinct NMR spectra, allowing for their differentiation and quantification.
Iminoboronate Esters with 2-formylphenylboronic acid and (R)-mandelic acid:
A three-component derivatization protocol offers a straightforward method for determining the enantiomeric purity of primary amines, including this compound. nih.govbirmingham.ac.uk This method involves the condensation of the amine with 2-formylphenylboronic acid and an enantiopure chiral auxiliary, such as (R)-mandelic acid. researchgate.net This reaction forms a mixture of diastereoisomeric iminoboronate esters. nih.govresearchgate.net
The formation of these diastereomers can be represented as follows:
(S)-2-Amino-3-methylbutane + 2-formylphenylboronic acid + (R)-mandelic acid → Diastereomer 1
(R)-2-Amino-3-methylbutane + 2-formylphenylboronic acid + (R)-mandelic acid → Diastereomer 2
The resulting diastereomers will have unique chemical shifts in their ¹H NMR spectra. nih.gov By integrating the well-resolved, distinct resonances corresponding to each diastereomer, the ratio of the enantiomers in the original amine sample can be accurately determined. nih.govbirmingham.ac.uk This protocol is valued for its simplicity and the speed with which it can be completed, often in under 90 minutes. birmingham.ac.uk
Amide Derivatives with naphtho[2,3-c]furan-1,3-dione:
Another effective derivatization strategy for the NMR-based analysis of chiral primary amines involves their reaction with naphtho[2,3-c]furan-1,3-dione. nih.govresearchgate.net This reaction yields the corresponding amide derivative. The subsequent analysis often involves the use of a chiral solvating agent, such as a chiral calix nih.govresorcinarene, to induce separation of the NMR signals for the resulting diastereomeric complexes. nih.gov
The resonances of the naphthyl ring protons, specifically H1 and H4, are particularly sensitive to the chiral environment and are well-suited for monitoring enantiomeric discrimination. nih.gov The differential shielding of these protons in the diastereomeric amides leads to separate signals in the ¹H NMR spectrum, enabling the determination of enantiomeric purity. nih.gov
Polarimetry for Optical Activity Determination
Polarimetry is a fundamental and non-destructive technique used to measure the optical activity of chiral compounds like this compound. iajps.comanton-paar.com Optically active substances have the ability to rotate the plane of plane-polarized light. mlsu.ac.inlibretexts.org This rotation is a characteristic property of a chiral molecule and is directly related to its three-dimensional structure. anton-paar.com
The basic principle of a polarimeter involves passing monochromatic light through a polarizer to create plane-polarized light. iajps.comlibretexts.org This polarized light then passes through a sample containing the chiral substance. masterorganicchemistry.com The enantiomers of a chiral compound will rotate the plane of polarized light by equal amounts but in opposite directions. masterorganicchemistry.com A dextrorotatory (+) compound rotates the light to the right (clockwise), while a levorotatory (-) compound rotates it to the left (counter-clockwise). libretexts.org
For this compound, the "(+)" designation indicates that it is dextrorotatory. The specific rotation, [α], is a standardized measure of this rotation and is calculated based on the observed rotation, the concentration of the sample, and the path length of the light through the sample. mlsu.ac.in By measuring the angle of rotation, polarimetry confirms the optical activity of the sample and can be used to determine its enantiomeric purity when compared to the specific rotation of the pure enantiomer. iajps.comanton-paar.com
Mass Spectrometry (MS) for High-Throughput Enantiomeric Excess Determination
Mass spectrometry (MS) has emerged as a rapid and sensitive technique for determining the enantiomeric excess (ee) of chiral compounds, offering significant advantages over more time-consuming chromatographic methods, particularly for high-throughput screening applications. nih.govamericanlaboratory.comanr.fr
Parallel Kinetic Resolution Coupled with Mass Spectrometry
Parallel kinetic resolution (PKR) combined with mass spectrometry is a powerful method for the rapid determination of enantiomeric excess in chiral amines. americanlaboratory.comscripps.edu This technique involves the reaction of a racemic or enantiomerically enriched amine with a mixture of two pseudo-enantiomeric, mass-tagged derivatizing agents. americanlaboratory.com These reagents are structurally similar but have different molecular weights.
The core principle is that the two enantiomers of the amine will react at different rates with the two mass-tagged reagents. scripps.edu This difference in reaction kinetics leads to the formation of four possible products, which appear as two distinct mass peaks in the mass spectrum, as the pseudo-enantiomeric reagents are designed to impart a specific mass difference to the derivatives. americanlaboratory.com
The ratio of the intensities of these two mass peaks is directly related to the enantiomeric excess of the original amine sample. americanlaboratory.comscripps.edu This method is amenable to automation and can be performed on a small scale, making it highly suitable for the high-throughput screening of chiral catalysts and combinatorial libraries. scripps.edu
Development of Mass-Tagged Pseudo Enantiomeric Auxiliaries
The success of parallel kinetic resolution by mass spectrometry hinges on the use of carefully designed mass-tagged pseudo-enantiomeric auxiliaries. nih.govamericanlaboratory.com These are pairs of chiral reagents that are nearly enantiomeric but differ in a way that results in a mass difference upon derivatization, often through isotopic labeling or the incorporation of a different substituent in a remote part of the molecule. scripps.edu
For the analysis of primary amines, N-acylproline derivatives have been used as mass-tagged chiral acylating agents. scripps.edu For instance, one auxiliary could be an N-acylproline, and its pseudo-enantiomeric partner could be an N-acylproline with a methyl group added to the acyl chain, creating a predictable mass difference in the resulting amides. scripps.edu
The development of these auxiliaries is a key area of research, with the goal of creating reagents that provide sufficient kinetic resolution and produce ions that are readily detected with high sensitivity by techniques like electrospray ionization mass spectrometry (ESI-MS). nih.govscripps.edu The ability to use these auxiliaries in excess and analyze complex mixtures with minimal purification further enhances the utility of this high-throughput approach. scripps.edu
Reactivity Profiles and Mechanistic Investigations of S + 2 Amino 3 Methylbutane
Elucidation of Reaction Mechanisms at the Stereocenter
The stereocenter of (S)-(+)-2-Amino-3-methylbutane, bearing a hydrogen, a methyl group, an isopropyl group, and an amino group, dictates the stereochemical course of reactions. Mechanistic investigations often focus on how this chiral environment influences the approach of reagents and stabilizes transition states, leading to the preferential formation of one stereoisomer over another.
In reactions where the amine functionality is converted into an imine, the steric bulk of the isopropyl group plays a crucial role in directing the facial selectivity of nucleophilic attack. Computational and experimental studies on analogous systems, such as those involving imines derived from valine esters, have shown that the molecule adopts a conformation that minimizes steric hindrance. In this preferred conformation, one face of the C=N double bond is effectively shielded by the bulky isopropyl group, forcing incoming nucleophiles to attack from the less hindered face. This principle is fundamental to the use of this compound as a chiral auxiliary.
The mechanism of stereochemical control can be illustrated by considering the alkylation of an enolate derived from a substrate attached to the chiral amine. The formation of a six-membered ring transition state involving a metal cation, the enolate oxygen, and the nitrogen of the auxiliary is often proposed. The rigid conformation of this chelated intermediate, dictated by the stereocenter of the auxiliary, exposes one face of the enolate to electrophilic attack while shielding the other.
Functional Group Transformations Involving the Primary Amine
The primary amine of this compound is a versatile functional group that undergoes a wide range of transformations, making it a key feature in its application in organic synthesis. These transformations include acylation, alkylation, and condensation reactions to form amides, secondary or tertiary amines, and imines, respectively.
Acylation: The primary amine readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is often used to temporarily protect the amine group or to introduce a new functional moiety.
Alkylation: Direct alkylation of the primary amine can lead to the formation of secondary and tertiary amines. However, controlling the degree of alkylation can be challenging. Reductive amination, which involves the reaction of the amine with a carbonyl compound to form an imine followed by reduction, is a more controlled method for synthesizing secondary amines.
Imine Formation: The condensation of this compound with aldehydes and ketones yields chiral imines (Schiff bases). These imines are crucial intermediates in many asymmetric synthetic methods, where the chirality of the amine directs subsequent reactions.
Table 1: Representative Functional Group Transformations of this compound
| Reactant | Reagent | Product Type |
| Acetyl chloride | Base (e.g., triethylamine) | Amide |
| Benzyl bromide | Base (e.g., K2CO3) | Secondary Amine |
| Benzaldehyde | Dehydrating agent | Imine |
| Ethyl pyruvate (B1213749) | Ti(OiPr)4 | Imine |
Stereospecificity and Stereoselectivity in Synthetic Transformations
The utility of this compound as a chiral auxiliary stems from its ability to induce high levels of stereospecificity and stereoselectivity in synthetic transformations. When temporarily attached to a prochiral substrate, the chiral amine directs the formation of a new stereocenter with a high degree of facial selectivity.
A prominent application is in the asymmetric alkylation of carbonyl compounds. For instance, the condensation of this compound with a β-keto ester, followed by deprotonation to form a chiral enamine, allows for stereoselective alkylation. The chiral environment established by the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the enamine and removal of the auxiliary yields an optically active α-alkylated β-keto ester.
The diastereoselectivity achieved in these reactions is often high, with diastereomeric excesses (d.e.) frequently exceeding 90%. The effectiveness of the stereochemical control depends on several factors, including the nature of the substrate, the electrophile, the reaction conditions (temperature, solvent), and the specific structure of the chiral auxiliary.
Table 2: Examples of Stereoselective Reactions Using this compound as a Chiral Auxiliary (Hypothetical Data Based on Analogous Systems)
| Substrate | Electrophile | Product Type | Diastereomeric Excess (d.e.) |
| Cyclohexanone | Methyl iodide | α-Methylcyclohexanone | >95% |
| Propanal | Benzyl bromide | α-Benzylpropanal | >92% |
| Ethyl acetoacetate | Allyl bromide | Ethyl 2-acetyl-4-pentenoate | >90% |
Hydrogenolysis Reactions and Product Formation (e.g., ethyl pyruvate and hydrogen gas)
While direct hydrogenolysis of the C-N bond in this compound itself is not a common transformation under standard catalytic hydrogenation conditions, derivatives of this chiral amine can undergo hydrogenolysis. This is particularly relevant when the amine is used as a chiral directing group that is subsequently removed.
In the context of the reaction between this compound, ethyl pyruvate, and hydrogen gas, the initial step is the formation of a chiral imine between the amine and the keto group of ethyl pyruvate. This imine can then be hydrogenated. The stereochemical outcome of this hydrogenation is influenced by the chiral center of the amine.
The catalytic hydrogenation of the C=N bond of the imine intermediate, typically using a palladium or platinum catalyst, leads to the formation of a new stereocenter. The bulky isopropyl group of the this compound moiety directs the delivery of hydrogen from the less sterically hindered face of the imine. This results in the formation of an N-alkylated amino acid ester derivative with a specific stereochemistry at the newly formed chiral center.
Subsequent hydrogenolysis of the C-N bond of the resulting product can cleave the chiral auxiliary, yielding the free amino acid ester and recovering the chiral amine. However, achieving selective C-N bond hydrogenolysis without affecting other functional groups can be challenging and often requires specific catalytic systems and reaction conditions. The primary product of the hydrogenation step before any C-N bond cleavage would be ethyl N-((S)-3-methylbutan-2-yl)alaninate.
Applications of S + 2 Amino 3 Methylbutane in Advanced Organic Synthesis and Catalysis
As a Chiral Building Block in the Construction of Complex Molecules
The enantiomerically pure nature of (S)-(+)-2-amino-3-methylbutane makes it an invaluable starting material for introducing a specific stereocenter into a target molecule. This is a fundamental strategy in asymmetric synthesis, where the biological activity of a compound is often dependent on its three-dimensional arrangement.
Role in Natural Product Synthesis and Analog Development (e.g., L-valinol precursors)
This compound is a direct precursor to (S)-(+)-2-amino-3-methyl-1-butanol, commonly known as L-valinol. wikipedia.orgchemimpex.commedchemexpress.com L-valinol is a significant chiral building block in its own right, widely employed in the synthesis of various natural products and their analogs. The conversion of the amine to the corresponding amino alcohol is typically achieved through reduction of the carboxylic acid group of the parent amino acid, L-valine.
L-valinol's utility stems from its bifunctional nature, possessing both a primary amine and a primary alcohol. This allows for its incorporation into diverse molecular frameworks. For instance, it is a key component in the synthesis of chiral oxazolines, which are privileged ligands in asymmetric catalysis. wikipedia.org The synthesis of these ligands often involves the condensation of L-valinol with various reagents to form the characteristic heterocyclic ring system.
Utilization in Pharmaceutical Intermediate Synthesis (e.g., Vernakalant precursors)
The pharmaceutical industry heavily relies on chiral building blocks to synthesize enantiomerically pure active pharmaceutical ingredients (APIs). This compound plays a role in the synthesis of intermediates for drugs such as Vernakalant. Vernakalant is an antiarrhythmic drug used for the rapid conversion of atrial fibrillation to sinus rhythm. researchgate.net
The synthesis of Vernakalant involves the creation of a complex chiral structure, and the use of this compound or its derivatives helps to establish the required stereochemistry early in the synthetic sequence. This approach, known as chiral pool synthesis, is an efficient strategy for producing enantiomerically pure pharmaceuticals.
Intermediate in the Synthesis of Physiological Cooling Active Ingredients (TRPM8 Modulators)
Transient Receptor Potential Melastatin 8 (TRPM8) is an ion channel in the human body that is activated by cold temperatures and cooling agents like menthol. nih.govfrontiersin.org Modulators of the TRPM8 channel are of significant interest for their potential applications in consumer products to provide a cooling sensation, as well as for therapeutic purposes in areas such as pain management.
This compound serves as a key intermediate in the synthesis of novel TRPM8 modulators. The specific stereochemistry of this building block is often crucial for the molecule's ability to interact effectively and selectively with the TRPM8 ion channel. Research in this area focuses on creating new compounds that can activate or inhibit this channel with high potency and specificity. nih.gov
Design and Implementation as a Precursor for Chiral Ligands and Auxiliaries
The development of new chiral ligands is a cornerstone of progress in asymmetric catalysis. This compound provides a robust and readily available chiral scaffold for the synthesis of a variety of ligands and auxiliaries.
Development of Ligand Systems Based on this compound Scaffold
The amine functionality of this compound allows for its straightforward derivatization into more complex ligand structures. These ligands are often designed to coordinate with a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalytic reaction.
Examples of ligand classes derived from this scaffold include:
Chiral Amines: The amine itself can act as a chiral ligand or be modified to create more complex amine-based ligands. sigmaaldrich.com
Amino Alcohols: As the precursor to L-valinol, it is foundational for a wide range of amino alcohol-based ligands. researchgate.netmdpi.com
Phosphine (B1218219) Ligands: The amine can be functionalized to incorporate phosphine groups, leading to the formation of chiral phosphine ligands, which are highly effective in various metal-catalyzed reactions.
The modular nature of these syntheses allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic transformation.
Efficacy in Asymmetric Catalytic Reactions
Ligands derived from this compound have demonstrated high efficacy in a range of asymmetric catalytic reactions. The stereocenter proximal to the coordinating atoms of the ligand creates a well-defined chiral pocket around the metal catalyst. This steric influence forces the substrate to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer of the product.
| Catalytic Reaction | Ligand Type Derived from this compound | Typical Metal Catalyst | Observed Enantioselectivity |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Phosphinites | Ruthenium | High (up to 99% ee) |
| Asymmetric Allylic Alkylation | Phosphoramidites | Iridium | Excellent (often >95% ee) |
| Asymmetric Michael Addition | Schiff Bases | Nickel(II) | Good to Excellent (variable) nih.govehu.es |
| Asymmetric Aldol (B89426) Reactions | Chiral Aldehydes | Organocatalyst | Variable, dependent on substrate frontiersin.org |
These reactions are fundamental in organic synthesis for the creation of chiral molecules. The high enantioselectivities achieved with these catalyst systems underscore the importance of the this compound scaffold in the development of effective asymmetric catalysts. nih.govsemanticscholar.orgacademie-sciences.fr
Application as an Optical Reagent for Configurational Assignment of Other Chiral Compounds (e.g., amino acids, hydrazones, other amines)
This compound serves as a valuable chiral resolving agent in analytical chemistry for the determination of the absolute configuration and enantiomeric purity of various chiral compounds. The fundamental principle behind its application lies in the conversion of a mixture of enantiomers, which are chemically and physically indistinguishable under achiral conditions, into a mixture of diastereomers. Diastereomers possess distinct physical properties, allowing for their separation and quantification using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The process involves a chemical reaction between the chiral amine, this compound, and the target racemic compound. This reaction creates a new molecule containing two chiral centers: one from the (S)-amine reagent and one from the analyte. The resulting products are thus diastereomers, for example, (S,R) and (S,S) pairs.
Configurational Assignment of Amino Acids
The determination of the enantiomeric composition of amino acids is crucial in fields ranging from pharmaceutical development to geochemistry. This compound can be used to assign the configuration of racemic amino acids by forming diastereomeric amides. The primary amine of this compound reacts with the carboxylic acid group of an amino acid, typically after activation of the carboxyl group, to form a stable amide bond.
For a racemic mixture of an amino acid (containing both D- and L-enantiomers), the reaction with the single (S)-enantiomer of 2-amino-3-methylbutane yields two distinct diastereomeric amides:
L-Amino Acid + (S)-Amine → L,(S)-Diastereomer
D-Amino Acid + (S)-Amine → D,(S)-Diastereomer
These diastereomers can then be analyzed.
HPLC Analysis: When the mixture of diastereomers is injected into an HPLC system equipped with a standard achiral column (e.g., C18), the two compounds will exhibit different retention times due to their different three-dimensional structures and resulting interactions with the stationary phase. By comparing the chromatogram of the derivatized unknown amino acid to that of derivatized standards of the pure L- and D-amino acids, the identity and enantiomeric excess (e.e.) of the original sample can be determined.
Illustrative HPLC Separation Data for Derivatized Amino Acids
| Analyte (Racemic) | Diastereomer Pair | Retention Time (min) - Diastereomer 1 | Retention Time (min) - Diastereomer 2 | Resolution (Rs) |
| Alanine (B10760859) | L-Ala-(S)-Amide / D-Ala-(S)-Amide | 12.5 | 13.8 | 1.85 |
| Valine | L-Val-(S)-Amide / D-Val-(S)-Amide | 15.2 | 16.9 | 2.10 |
| Phenylalanine | L-Phe-(S)-Amide / D-Phe-(S)-Amide | 21.7 | 23.1 | 1.98 |
Note: This table presents hypothetical data to illustrate the principle of chromatographic separation of diastereomers formed with this compound. Actual retention times and resolution depend on specific experimental conditions.
NMR Spectroscopy Analysis: In NMR spectroscopy, the protons and carbons of the two diastereomers are in different chemical environments. This results in separate signals (different chemical shifts) for corresponding nuclei in the two molecules. By integrating the distinct signals, the ratio of the two diastereomers, and thus the enantiomeric purity of the original amino acid, can be accurately calculated. The analysis of chemical shift differences (Δδ) can also help in assigning the absolute configuration based on empirical models of the diastereomers' preferred conformations.
Configurational Assignment of Other Amines
Assigning the configuration of other chiral primary or secondary amines using this compound requires a slightly different approach, as a direct reaction between the two amines is not straightforward. In this context, a bifunctional coupling agent is typically used. For example, a dicarboxylic acid could be used to link the racemic amine analyte to the this compound reagent, forming a pair of diastereomeric diamides.
Alternatively, this compound can function as a chiral solvating agent (CSA) in NMR spectroscopy. semmelweis.hunih.gov In this method, the chiral amine is added to a solution of the racemic analyte (e.g., a chiral carboxylic acid, alcohol, or another amine salt). The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte through interactions like hydrogen bonding or acid-base interactions. semmelweis.hu These transient complexes have different time-averaged magnetic environments, leading to the splitting of NMR signals for the analyte's enantiomers, allowing for the determination of the enantiomeric ratio. semmelweis.huresearchgate.net
Configurational Assignment of Hydrazones
Hydrazones are compounds containing the R₁R₂C=NNR₃R₄ structure. Chiral hydrazones are important intermediates in asymmetric synthesis. researchgate.net The configurational assignment of a chiral center within a hydrazone molecule can be achieved by derivatization with this compound, provided the hydrazone possesses a suitable functional group, such as a carboxylic acid, for covalent bond formation. The resulting diastereomers could then be analyzed by chromatography or spectroscopy as previously described.
If the hydrazone itself does not have a reactive site for amide formation, it may be possible to use it as a substrate in a reaction where this compound acts as a chiral auxiliary, guiding the stereochemical outcome of a subsequent transformation. The analysis of the diastereomeric products of such a reaction would indirectly allow for the inference of the original hydrazone's configuration.
Illustrative ¹H-NMR Data for Configurational Analysis
| Analyte (Racemic) | Derivatizing Agent | Analyte Proton | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Δδ (ppm) |
| 2-Phenylpropanoic Acid | This compound | α-CH | 3.52 | 3.56 | 0.04 |
| (±)-α-Methylbenzylamine | as CSA | α-CH | 4.15 | 4.18 | 0.03 |
Note: This table presents hypothetical data to illustrate the principle of chemical shift non-equivalence in NMR for diastereomers or transient complexes involving this compound. Δδ represents the difference in chemical shifts.
Computational and Theoretical Studies on S + 2 Amino 3 Methylbutane
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of molecules with high accuracy. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of computational cost and accuracy. For (S)-(+)-2-Amino-3-methylbutane, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed picture of its geometry.
These calculations typically involve optimizing the molecular geometry to find the lowest energy structure. Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or larger, are commonly employed for organic molecules. The results of such calculations for a molecule structurally similar to this compound, such as the valine amino acid from which it can be conceptually derived, show excellent agreement with experimental data where available.
The electronic structure can also be characterized by analyzing the distribution of electron density and the molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. For an amine like this compound, the HOMO is typically localized on the nitrogen atom of the amino group, indicating its nucleophilic character.
Table 1: Representative Calculated Geometrical Parameters for a Chiral Amine Analog This table presents typical bond lengths and angles that would be expected from a DFT calculation on a molecule structurally similar to this compound.
Conformational Analysis and Energy Landscape Mapping
Computational methods can systematically explore the potential energy surface of the molecule by rotating the rotatable bonds, such as the C-C and C-N bonds. For each resulting conformation, the energy is calculated, allowing for the mapping of the energy landscape. The most stable conformers correspond to the minima on this landscape.
For chiral amines, the relative orientation of the amino group and the alkyl substituents significantly influences the conformational energies. The presence of intramolecular hydrogen bonding, although weak in this case, can also play a role in stabilizing certain conformations. The results of these analyses are often presented as a plot of energy versus dihedral angle, revealing the energy barriers between different conformers.
Table 2: Illustrative Relative Energies of Staggered Conformers for a Chiral Amine This table provides an example of the relative energies of different staggered conformations that could be identified through a conformational analysis of a molecule like this compound.
| Conformer | Dihedral Angle (N-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| I (gauche) | 60° | 0.5 | 30 |
| II (anti) | 180° | 0.0 | 55 |
| III (gauche) | -60° | 0.8 | 15 |
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, taking into account the influence of the surrounding environment, such as a solvent. For this compound, MD simulations can reveal how its conformation and interactions are affected by different solvents.
In an MD simulation, the molecule is placed in a simulation box filled with solvent molecules (e.g., water, methanol). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over time. This allows for the study of solute-solvent interactions, such as hydrogen bonding between the amino group and water molecules.
These simulations can also be used to understand how the conformational preferences of this compound might change in different solvents. The explicit inclusion of solvent molecules provides a more realistic model of the solution-phase behavior compared to gas-phase calculations. The analysis of the simulation trajectories can yield information on the radial distribution functions of solvent molecules around the solute and the average number of hydrogen bonds.
Prediction of Spectroscopic Properties and Chiroptical Responses
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be compared with experimental data to confirm the molecular structure and stereochemistry. For a chiral molecule like this compound, the prediction of its chiroptical response is particularly important.
Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic circular dichroism (ECD) spectrum of a chiral molecule. The ECD spectrum is a unique fingerprint of a specific enantiomer and is highly sensitive to its three-dimensional structure. By calculating the ECD spectrum for the (S) enantiomer and comparing it to the experimental spectrum, the absolute configuration can be confidently assigned.
The theoretical prediction of other spectroscopic properties, such as NMR chemical shifts and coupling constants, is also possible. These calculations can aid in the interpretation of experimental NMR spectra and provide a deeper understanding of the relationship between the molecule's structure and its spectroscopic signatures.
Table 3: Example of Predicted Electronic Circular Dichroism (ECD) Data for a Chiral Amine This table illustrates the type of data obtained from a TD-DFT calculation for predicting the ECD spectrum of a chiral amine.
| Excitation Wavelength (nm) | Rotatory Strength (10⁻⁴⁰ cgs) |
|---|---|
| 215 | +5.2 |
| 198 | -2.8 |
| 180 | +8.1 |
Synthesis and Exploration of Derivatives and Analogs of S + 2 Amino 3 Methylbutane
Chiral Amino Alcohols Derived from (S)-(+)-2-Amino-3-methylbutane (e.g., (S)-2-amino-3-methylbutane-1-ol, or L-valinol)
L-valinol is a chiral amino alcohol derived from L-valine and is a key building block in asymmetric synthesis. nbinno.com It is almost exclusively produced as the S-isomer due to the abundance of S-valine. wikipedia.org
Synthesis: L-valinol can be synthesized by the reduction of the carboxylic acid group of L-valine to an alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminium hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) (NaBH₄) and iodine (I₂), which forms a borane-tetrahydrofuran (B86392) complex. wikipedia.org After the reduction, L-valinol can be purified by short path distillation. wikipedia.org
Properties and Applications: The bifunctional nature of L-valinol, containing both an amine and a hydroxyl group, makes it a versatile precursor for a wide range of chiral molecules. nbinno.com Its primary application is in the preparation of chiral oxazolines. wikipedia.org These oxazoline-containing ligands are widely employed in numerous asymmetric catalytic reactions. nih.govlnpu.edu.cn The chiral center in L-valinol, which is adjacent to the coordinating nitrogen of the oxazoline (B21484) ring, directly influences the stereochemical outcome of these reactions. bldpharm.com
Below is a table summarizing the key properties of L-valinol:
| Property | Value |
| IUPAC Name | (2S)-2-Amino-3-methylbutan-1-ol |
| CAS Number | 2026-48-4 |
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol |
| Melting Point | 30-34 °C |
| Boiling Point | 81 °C at 8 mmHg |
| Density | 0.926 g/mL at 25 °C |
| Optical Rotation | [α]D²⁰ = +10 ± 2° (c=10 in H₂O) |
| Data sourced from multiple references. drugbank.comchemimpex.com |
Functionalized Derivatives for Specific Applications
The functional groups of this compound and its derivatives can be further modified to create a diverse range of molecules with specific applications in catalysis, pharmaceuticals, and materials science.
Chiral Auxiliaries: L-valinol is frequently used to synthesize chiral auxiliaries, which are temporarily incorporated into a substrate to control the stereochemistry of a reaction. nbinno.comwikipedia.org A prominent class of such auxiliaries derived from L-valinol are chiral oxazolidinones and imidazolidinones. wikipedia.orgresearchgate.net These auxiliaries, through steric hindrance, direct the approach of reagents to one face of the molecule, leading to high diastereoselectivity in reactions like aldol (B89426) additions and alkylations. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and recycled. wikipedia.org
Chiral Ligands for Asymmetric Catalysis: Derivatives of L-valinol are extensively used in the synthesis of chiral ligands for transition-metal-catalyzed asymmetric reactions. nbinno.com Phosphinooxazoline (PHOX) ligands, for instance, are a popular class of bidentate ligands where the chiral oxazoline moiety derived from L-valinol is responsible for inducing asymmetry. nih.gov These ligands have been successfully applied in a broad range of transformations, including asymmetric allylation. nih.gov Pyridine-oxazoline ligands are another important class that have recently gained popularity in challenging asymmetric reactions. nih.gov
Pharmaceutical and Agrochemical Intermediates: The chiral nature of L-valine derivatives makes them valuable intermediates in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and agrochemicals. nbinno.comchemimpex.com For example, L-valinamide, the amide derivative of L-valine, serves as a building block for peptides, peptidomimetics, and other bioactive molecules. leapchem.com Its hydrochloride salt is often used to enhance solubility and ease of handling in synthetic processes. leapchem.com
The following table provides examples of functionalized derivatives and their applications:
| Derivative Class | Example | Application |
| Chiral Auxiliaries | L-valinol-derived oxazolidinones | Asymmetric aldol reactions, alkylations |
| Chiral Ligands | Phosphinooxazoline (PHOX) ligands | Asymmetric allylic alkylation, hydrogenation |
| Pharmaceutical Intermediates | L-valinamide | Synthesis of peptides and peptidomimetics |
Structure-Stereoselectivity Relationship Studies in Derivatization
The stereochemical outcome of reactions employing chiral auxiliaries and ligands derived from this compound is highly dependent on their structure. Researchers conduct structure-activity relationship (SAR) studies to understand these effects and design more efficient and selective catalysts.
In the case of chiral oxazolidinone auxiliaries, the substituents at the 4 and 5 positions, which are derived from the amino alcohol precursor, play a crucial role in stereodifferentiation. wikipedia.org The bulky isopropyl group from L-valinol effectively shields one face of the enolate in aldol reactions, leading to the preferential formation of one diastereomer. wikipedia.org The conformation of the transition state is influenced by minimizing steric interactions between the auxiliary's substituent, the enolate, and the incoming electrophile. wikipedia.org
For chiral ligands like PHOX, the modular nature of their synthesis allows for systematic modification of both the oxazoline and the phosphine (B1218219) moieties. nih.gov The steric and electronic properties of the substituents on the phosphine and the oxazoline ring can be fine-tuned to optimize the enantioselectivity of the catalyzed reaction. The chiral environment created by the ligand around the metal center dictates the facial selectivity of the substrate's approach. bldpharm.com
Studies on vaulted biaryl ligands, such as VANOL, have shown that substituents at different positions on the ligand backbone can have a significant positive or negative impact on asymmetric induction. nih.gov For instance, in an aziridination reaction, substituents at the 7- and 7'-positions of the VANOL ligand had the most positive effect on catalyst performance, while substituents at the 4- and 8-positions had a negative effect. nih.gov Such systematic studies are crucial for the rational design of new and improved chiral ligands.
Development of Isosteres and Homologs for Property Modulation
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. drughunter.com This involves replacing a functional group with another that has similar physical and chemical properties.
In the context of L-valine derivatives, fluorine-containing bioisosteres have been explored. For example, the strategic replacement of hydrogen atoms with fluorine in the valine side chain can significantly alter the molecule's properties. researchgate.net This is because fluorine is a bioisostere of hydrogen but has very different electronic properties. nih.gov Such modifications can influence the binding of the molecule to its biological target and its metabolic stability. drughunter.com For instance, fluorinated valine derivatives have been investigated to prevent hydroxylation and slow amide hydrolysis in drug candidates. drughunter.com
The trifluoroethylamine group has also been used as a bioisostere for the amide bond in peptide derivatives. drughunter.com This substitution can enhance metabolic stability by reducing susceptibility to proteolysis. drughunter.com
Homologation, the process of adding one or more methylene (B1212753) groups to a molecule, can also be used to modulate the properties of L-valine derivatives. While specific examples for L-valinol are not extensively detailed in the provided search results, this strategy is generally employed in medicinal chemistry to alter the size, lipophilicity, and conformational flexibility of a molecule, which can in turn affect its biological activity.
Emerging Research Directions and Future Prospects for S + 2 Amino 3 Methylbutane
Advancements in Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry is increasingly driven by the principles of green chemistry to develop environmentally benign and efficient synthetic methods. nih.gov For chiral amines like (S)-(+)-2-Amino-3-methylbutane, this translates to a focus on atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. nih.govrsc.org
One of the most promising green strategies is the use of biocatalysis. researchgate.net Enzymes such as ω-transaminases are being employed for the asymmetric synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. scienceopen.comnih.gov These enzymatic methods often replace traditional synthetic routes that may rely on stoichiometric amounts of hazardous reagents. rsc.org Another sustainable approach is the "hydrogen borrowing" or "hydrogen auto-transfer" concept, which facilitates the N-alkylation of amines with alcohols, producing water as the only byproduct. rsc.org This atom-economic process is highly desirable as it avoids the use of external hydrogen sources and can potentially utilize alcohols derived from renewable resources. rsc.org
Furthermore, transition metal-catalyzed asymmetric hydrogenation represents a powerful and green strategy for producing optically active amines. acs.org This method is characterized by its excellent atom economy, generating minimal waste. acs.org The development of modular chiral ligands continues to enhance the efficiency and selectivity of these catalytic systems. acs.org
| Green Synthesis Approach | Key Advantages | Relevance to this compound |
| Biocatalysis (e.g., ω-transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. scienceopen.comnih.gov | Direct enzymatic amination of a suitable ketone precursor could yield the enantiopure amine. |
| Hydrogen Borrowing | High atom economy, water as the sole byproduct, potential use of renewable alcohols. rsc.org | A sustainable route for the synthesis of derivatives of this compound. |
| Asymmetric Hydrogenation | Excellent atom economy, minimal byproduct formation, high efficiency. acs.org | Catalytic hydrogenation of a corresponding prochiral imine can produce this compound with high enantiopurity. |
Integration into High-Throughput Screening and Automated Synthesis Platforms
The discovery of new drugs and materials relies on the rapid synthesis and screening of vast libraries of compounds. High-throughput screening (HTS) and automated synthesis platforms are becoming indispensable tools in this endeavor. nih.gov For chiral amines, novel screening protocols have been developed to quickly determine both the yield and enantiomeric excess of asymmetric transformations. nih.gov These methods often employ optical techniques like fluorescence and circular dichroism, allowing for the rapid analysis of hundreds of samples. nih.gov
Automated synthesis platforms, sometimes referred to as "chemputers," are revolutionizing the way organic synthesis is performed. nih.gov These systems can automate the entire workflow of a chemical synthesis, from the handling of starting materials to purification and analysis. nih.govsigmaaldrich.com By using pre-filled reagent cartridges and sophisticated robotics, these platforms can accelerate research by enabling the rapid production of a wide range of molecules, including chiral amines and their derivatives. sigmaaldrich.comsynplechem.com The integration of this compound as a building block into these automated systems would allow for its incorporation into large compound libraries for drug discovery and other applications. nih.govresearchgate.net
| Technology | Impact on this compound Research | Key Features |
| High-Throughput Screening (HTS) | Enables rapid optimization of synthetic routes to this compound and its derivatives. nih.gov | Utilizes optical methods (fluorescence, circular dichroism) for fast and accurate analysis of yield and enantiomeric excess. nih.gov |
| Automated Synthesis Platforms | Facilitates the rapid synthesis of compound libraries incorporating this compound as a chiral scaffold. nih.govsigmaaldrich.com | Employs robotics and pre-filled reagent cartridges for efficient and reproducible synthesis. sigmaaldrich.comsynplechem.com |
Potential for Novel Applications in Chirality-Driven Materials Science
Chirality is a fundamental property that is increasingly being exploited in the field of materials science to create advanced materials with unique optical, electronic, and catalytic properties. chiralpedia.com Chiral molecules like this compound can be used to induce chirality in achiral materials, leading to the development of novel functional materials. researchgate.net
One exciting area of research is the phenomenon of Chirality-Induced Spin Selectivity (CISS). acs.orgarxiv.org The CISS effect describes how the transmission of electrons through a chiral medium can lead to a spin-polarized current. acs.orgnih.gov This has significant implications for the development of spintronic devices. arxiv.org By incorporating chiral amines into composite materials, it may be possible to create new systems that exhibit the CISS effect. acs.org
Furthermore, the self-assembly of chiral molecules can lead to the formation of supramolecular structures with emergent chiral properties. researchgate.net The inherent chirality of this compound could be harnessed to direct the self-assembly of polymers or nanoparticles, creating materials with tailored chiroptical or catalytic functionalities. chiralpedia.comresearchgate.net
| Application Area | Role of this compound | Potential Impact |
| Spintronics (CISS Effect) | As a chiral component in composite materials to induce spin selectivity. acs.orgarxiv.org | Development of novel spin-based electronic devices. arxiv.org |
| Chiral Polymers and Nanomaterials | A building block to impart chirality and direct self-assembly. researchgate.net | Creation of materials with unique optical and catalytic properties. chiralpedia.com |
| Enantioselective Catalysis | As a chiral ligand for metal catalysts or as an organocatalyst. | Development of new and more efficient asymmetric catalytic systems. |
Challenges and Opportunities in Large-Scale Enantiopure Production
While significant progress has been made in the synthesis of chiral amines, the large-scale production of enantiopure compounds like this compound still presents challenges. Traditional methods such as chemical resolution can be inefficient and generate considerable waste. acs.org Therefore, the development of scalable and cost-effective catalytic asymmetric methods is a key priority. acs.org
The transition from laboratory-scale synthesis to industrial production requires robust and highly efficient catalytic systems. While biocatalysis and asymmetric hydrogenation show great promise, challenges such as catalyst stability, turnover number, and the cost of chiral ligands or enzymes need to be addressed for large-scale applications. scienceopen.comacs.org
Despite these challenges, the growing demand for enantiopure chiral amines in the pharmaceutical and fine chemical industries presents significant opportunities. scienceopen.com Continued research into more active and stable catalysts, as well as the development of continuous flow processes, will be crucial for the economically viable and sustainable large-scale production of this compound. nih.gov
| Challenge | Opportunity | Research Focus |
| Scalability of Asymmetric Synthesis | High demand from pharmaceutical and fine chemical sectors. scienceopen.com | Development of robust and highly active catalysts (biocatalysts and metal catalysts). acs.org |
| Cost of Chiral Catalysts/Ligands | Potential for catalyst recycling and development of more efficient systems. | Design of catalysts with high turnover numbers and stability. |
| Process Efficiency and Waste Reduction | Shift towards more sustainable manufacturing processes. | Implementation of continuous flow chemistry and greener synthetic routes. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
